molecular formula C17H13Cl2NO2 B2660387 Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate CAS No. 701223-44-1

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate

Cat. No.: B2660387
CAS No.: 701223-44-1
M. Wt: 334.2
InChI Key: HPSDCRSXTIHUEB-UHFFFAOYSA-N
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Description

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3,4-dichlorobenzaldehyde and methyl indole-3-carboxylate. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or less chlorinated derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,4-dichlorophenyl)methyl]indole-2-carboxylate
  • Methyl 1-[(3,4-dichlorophenyl)methyl]indole-4-carboxylate
  • Methyl 1-[(3,4-dichlorophenyl)methyl]indole-5-carboxylate

Uniqueness

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester group and the dichlorophenylmethyl substituent can significantly impact the compound’s properties compared to its analogs .

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c1-22-17(21)13-10-20(16-5-3-2-4-12(13)16)9-11-6-7-14(18)15(19)8-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDCRSXTIHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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